4,5-Dichloro-2-(2-fluorophenyl)thiazole

Catalog No.
S12247457
CAS No.
M.F
C9H4Cl2FNS
M. Wt
248.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloro-2-(2-fluorophenyl)thiazole

Product Name

4,5-Dichloro-2-(2-fluorophenyl)thiazole

IUPAC Name

4,5-dichloro-2-(2-fluorophenyl)-1,3-thiazole

Molecular Formula

C9H4Cl2FNS

Molecular Weight

248.10 g/mol

InChI

InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-3-1-2-4-6(5)12/h1-4H

InChI Key

KWUXLWDTUKSZON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(S2)Cl)Cl)F

4,5-Dichloro-2-(2-fluorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with dichloro and fluorophenyl groups. The thiazole moiety consists of a five-membered ring containing sulfur and nitrogen atoms, which imparts unique chemical properties. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities and structural characteristics.

, including:

  • Electrophilic Substitution: The dichloro groups can act as electrophiles, allowing for further substitution reactions at the aromatic positions.
  • Nucleophilic Substitution: The fluorine atom in the phenyl group can be replaced by nucleophiles under suitable conditions.
  • Reduction Reactions: The dichloro substituents can be reduced to form other functional groups, such as amines or alcohols.

These reactions can be influenced by the reaction conditions, such as temperature and solvent choice, which are critical for optimizing yields and selectivity.

Compounds containing thiazole rings, including 4,5-Dichloro-2-(2-fluorophenyl)thiazole, have been associated with various biological activities:

  • Antimicrobial Properties: Thiazole derivatives exhibit significant antimicrobial effects against a range of pathogens.
  • Anti-inflammatory Activity: Some studies suggest that thiazole compounds may possess anti-inflammatory properties comparable to standard medications like Ibuprofen .
  • Potential Anticancer Activity: Research indicates that certain thiazoles may inhibit cancer cell proliferation through various mechanisms.

The biological activity is often attributed to the unique electronic properties of the thiazole ring and its substituents.

The synthesis of 4,5-Dichloro-2-(2-fluorophenyl)thiazole typically involves multi-step reactions. Common methods include:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
  • Substitution Reactions: The introduction of dichloro and fluorophenyl groups can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions using appropriate reagents.
  • Purification and Characterization: After synthesis, compounds are purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

4,5-Dichloro-2-(2-fluorophenyl)thiazole has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, this compound is a candidate for drug development targeting infectious diseases and inflammatory conditions.
  • Agricultural Chemistry: Thiazole derivatives are explored for their potential use as agrochemicals due to their antimicrobial properties.
  • Material Science: The unique properties of thiazoles make them suitable for developing new materials with specific electronic or optical characteristics.

Interaction studies involving 4,5-Dichloro-2-(2-fluorophenyl)thiazole focus on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate the biological effects on cell lines or microbial cultures.
  • Structure-Activity Relationship Studies: To understand how different substituents affect biological activity and interactions.

These studies help elucidate the mechanism of action and identify potential therapeutic targets.

Several compounds share structural similarities with 4,5-Dichloro-2-(2-fluorophenyl)thiazole. Here are a few examples:

Compound NameStructure FeaturesBiological Activity
2-Amino-4-(2-chlorophenyl)thiazoleContains an amino group; similar thiazole structureAntimicrobial and anti-inflammatory
4-Chloro-5-fluoro-2-(phenyl)thiazoleContains chloro and fluoro substituentsAnticancer properties
5-Fluoro-2-(naphthalen-1-yl)thiazoleNaphthalene substitution; retains thiazole frameworkPotential neuroprotective effects

Uniqueness

The uniqueness of 4,5-Dichloro-2-(2-fluorophenyl)thiazole lies in its specific combination of dichloro and fluorine substituents on the thiazole ring. This distinct substitution pattern not only enhances its biological activity but also differentiates it from other thiazoles in terms of reactivity and interaction profiles with biological targets. The presence of both electron-withdrawing groups (dichloro) and an electron-donating group (fluorine) allows for a diverse range of chemical behavior that can be exploited in various applications.

The synthesis of 4,5-dichloro-2-(2-fluorophenyl)thiazole requires careful consideration of sequential reaction pathways that establish the thiazole core while incorporating the desired halogen substituents. The most widely employed approach involves the Hantzsch thiazole synthesis, which provides a convergent route to substituted thiazoles through the condensation of alpha-haloketones with thioamides [11] [12]. This classical methodology has been extensively modified to accommodate the specific structural requirements of halogenated thiazole derivatives.

The initial step in the multi-step pathway typically involves the preparation of 2-fluorophenyl thioamide precursors through the conversion of 2-fluorobenzoic acid derivatives to the corresponding thiobenzamides [1]. This transformation can be achieved using Lawesson's reagent in toluene at reflux temperatures, providing yields of 85-90% for fluorinated aromatic substrates [32]. The thioamide formation represents a critical step that requires careful temperature control to prevent decomposition of fluorine-containing intermediates.

Subsequent core assembly proceeds through the Hantzsch condensation mechanism, where the thioamide reacts with appropriately halogenated alpha-bromoketones [24]. The reaction initiates with nucleophilic attack by the sulfur atom of the thioamide on the alpha-carbon of the haloketone, followed by intramolecular cyclization and elimination of hydrogen halide and water to form the thiazole ring system [11] [13]. Research has demonstrated that reaction temperatures of 90-120°C for 30 minutes provide optimal yields when conducted under microwave irradiation conditions [29].

Alternative multi-step approaches utilize boronic acid coupling strategies, where 2-fluorophenylboronic acid derivatives undergo palladium-catalyzed cross-coupling reactions with pre-formed halogenated thiazole bromides [1] [27]. This methodology offers enhanced regioselectivity and typically provides superior yields compared to direct Hantzsch synthesis when multiple halogen substituents are required. The coupling reactions proceed efficiently using palladium acetate catalysts in the presence of base systems such as potassium carbonate, achieving yields of 75-90% under optimized conditions [27].

Table 1: Multi-step Synthesis Pathways for 4,5-Dichloro-2-(2-fluorophenyl)thiazole

PathwayStarting MaterialsKey IntermediateFinal StepOverall YieldReference
Hantzsch Route2-Fluorothiobenzamide + Dichloroacetone2-Amino thiazoleSandmeyer Halogenation65-75% [11] [24]
Boronic Coupling2-Fluorophenylboronic acid + 4,5-Dichloro-2-bromothiazoleCoupled ProductDirect Formation75-85% [1] [27]
Sequential Halogenation2-(2-Fluorophenyl)thiazoleMonochlorinated thiazoleDichlorination70-80% [2] [8]

Solvent Systems and Catalytic Conditions Optimization

Solvent selection plays a crucial role in determining reaction efficiency and product selectivity for thiazole synthesis reactions. Comprehensive studies have demonstrated that polar protic solvents such as methanol and ethanol provide optimal conditions for Hantzsch thiazole condensations, with methanol consistently delivering superior yields of 90-95% compared to other solvent systems [29]. The enhanced performance of methanol is attributed to its ability to stabilize ionic intermediates while facilitating the elimination steps required for thiazole ring closure [14] [18].

Microwave-assisted synthesis protocols have revolutionized thiazole preparation by enabling rapid heating and precise temperature control [29]. Research indicates that microwave irradiation at 90°C for 30 minutes in methanol provides maximum yields for thiazole formation reactions, representing a significant improvement over conventional heating methods that require 4-5 hours for comparable conversions [24] [29]. The accelerated reaction kinetics under microwave conditions minimize side reactions and decomposition pathways that can reduce overall yields.

Catalytic systems for thiazole synthesis have evolved to incorporate both homogeneous and heterogeneous approaches. Palladium-catalyzed reactions utilizing palladium acetate in combination with phosphine ligands provide excellent results for cross-coupling approaches to thiazole synthesis [16] [27]. The optimal catalyst loading has been established at 5-10 mol% palladium with 20-30 mol% triphenylphosphine in toluene solvent systems [27]. These conditions enable efficient carbon-carbon bond formation while maintaining compatibility with halogenated substrates.

The influence of pH and base systems on reaction outcomes has been systematically investigated for thiazole synthesis reactions [17]. Studies reveal that mildly acidic conditions using acetic acid catalysis provide enhanced reaction rates for thioamide-haloketone condensations, while strongly acidic conditions can lead to competing reaction pathways and reduced selectivity [17]. Conversely, basic conditions using potassium carbonate or triethylamine are essential for palladium-catalyzed coupling reactions to neutralize hydrogen halide byproducts [33].

Table 3: Optimized Reaction Conditions for Thiazole Synthesis

Reaction TypeSolvent SystemTemperatureCatalystBaseReaction TimeYield Range
Hantzsch SynthesisMethanol90°C (MW)Acetic acid (cat.)None30 min90-95%
Boronic CouplingToluene80°CPalladium acetate (5%)Potassium carbonate2-4 h75-85%
HalogenationAcetonitrile25-65°CCopper saltsNone10-24 h80-90%
CyclizationDimethylformamide130°C (MW)Potassium carbonateInherent base10 min85-92%

Purification Techniques and Yield Improvement Strategies

Effective purification of 4,5-dichloro-2-(2-fluorophenyl)thiazole requires specialized techniques to address the unique physical and chemical properties of halogenated thiazole derivatives. Column chromatography using silica gel has proven to be the most versatile purification method, with optimized solvent systems consisting of hexane-ethyl acetate mixtures in ratios ranging from 8:2 to 7:3 depending on the specific substitution pattern [19] [22]. The elution behavior of halogenated thiazoles is significantly influenced by the number and position of halogen substituents, requiring careful gradient optimization for effective separation.

Recrystallization techniques have been extensively developed for thiazole derivatives, with particular attention to solvent selection and crystallization conditions [20] [23]. Research demonstrates that methanol-water mixtures provide excellent recrystallization media for fluorinated thiazole compounds, with optimal ratios of 3:1 to 4:1 methanol to water [20]. The crystallization process can be enhanced through controlled cooling rates of 1-2°C per hour from initial dissolution temperatures of 60-70°C, resulting in high-purity crystals with improved morphology and handling characteristics [20].

Anti-solvent crystallization methods have emerged as particularly effective for thiazole derivatives containing multiple halogen substituents [23]. This approach involves the gradual addition of water as an anti-solvent to concentrated methanol solutions of the thiazole product, inducing controlled precipitation and crystal formation [23]. Studies indicate that addition rates of 0.5-1.0 milliliters per minute provide optimal crystal quality while maintaining high recovery yields of 85-90% [23].

Yield improvement strategies focus on minimizing side reactions and optimizing reaction stoichiometry. The use of slight excess of thioamide components (1.2-1.5 equivalents) in Hantzsch syntheses has been shown to drive reactions to completion while facilitating easier purification due to the water solubility of unreacted thioamide [24]. Additionally, the implementation of continuous flow synthesis techniques enables better heat and mass transfer, resulting in improved yields and reduced formation of polymeric byproducts [6].

Advanced purification methods include high-performance liquid chromatography for analytical and preparative applications [39]. Reverse-phase chromatography using acetonitrile-water gradient systems provides excellent resolution for thiazole isomers and enables purification of compounds that are difficult to separate by conventional methods [39]. The technique is particularly valuable for removing trace impurities that can affect spectroscopic characterization and biological activity assessments.

Table 4: Purification Methods and Yield Optimization Strategies

Purification MethodSolvent SystemConditionsRecovery YieldPurity AchievedApplications
Column ChromatographyHexane:EtOAc (8:2)Silica gel, gradient elution85-95%>95%General purification
RecrystallizationMeOH:H2O (3:1)60°C to RT, slow cooling80-90%>98%Final purification
Anti-solvent CrystallizationMeOH/H2O additionControlled addition rate85-90%>97%Scale-up applications
HPLC PurificationACN:H2O gradientC18 column, preparative75-85%>99%Analytical quantities
DistillationReduced pressure0.1-1 mmHg, 120-150°C70-80%>95%Volatile derivatives

The thermodynamic stability of 4,5-Dichloro-2-(2-fluorophenyl)thiazole has been extensively characterized through computational and experimental approaches. Density Functional Theory calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating exceptionally high chemical stability [1]. This substantial energy gap suggests significant resistance to electronic transitions and chemical transformations under ambient conditions.

Thermal decomposition studies of structurally related thiazole derivatives indicate that halogenated thiazole compounds typically exhibit thermal stability up to 300-350°C [2] [3]. The presence of multiple electron-withdrawing substituents, including two chlorine atoms and one fluorine atom, enhances the thermal stability through electronic stabilization of the aromatic thiazole core [4] [5]. Photodegradation analysis of thiazole-containing compounds demonstrates that degradation typically proceeds via singlet oxygen-mediated mechanisms, resulting in [4+2] Diels-Alder cycloaddition followed by endoperoxide formation and subsequent rearrangement [2].

The degradation kinetics follow first-order kinetics with an estimated activation energy of 180-220 kJ/mol, derived from comparative analysis with related halogenated heterocycles [3] [4]. Thermogravimetric analysis of similar compounds shows that decomposition occurs in discrete stages, with initial loss of halogen substituents followed by ring fragmentation [4] [6].

PropertyValueMethod/Reference
HOMO-LUMO Gap (eV)4.2DFT B3LYP calculations [1]
Thermal Decomposition Temperature (°C)~300-350Thermal analysis of related compounds [2] [4]
Melting Point (°C)Not reportedLiterature survey
Thermal Stability AssessmentHigh stabilityComparative analysis [1] [5]
Degradation Activation Energy (kJ/mol)Estimated 180-220Arrhenius analysis estimation [3]
Heat of Formation (kJ/mol)Not directly measuredComputational prediction

Solubility Behavior in Organic Solvent Systems

The solubility characteristics of 4,5-Dichloro-2-(2-fluorophenyl)thiazole are governed by its lipophilic nature and extensive halogenation pattern. The compound exhibits a calculated LogP value of approximately 4.34, indicating strong hydrophobic character and preferential dissolution in organic media [1] [7].

Thiazole derivatives are generally soluble in alcohol and ether but only moderately soluble in water [7] [8]. The presence of the 2-fluorophenyl substituent and dichloro functionalization significantly enhances organic solvent compatibility while reducing aqueous solubility [9] [10]. Halogenated compounds typically exhibit pale yellow to light brown appearance and demonstrate excellent solubility in organic solvents [9].

Experimental observations indicate that the compound shows high solubility in polar aprotic solvents such as dimethylformamide and dichloromethane, moderate solubility in alcoholic systems, and limited solubility in non-polar hydrocarbon solvents [7] [8]. The fluorine substitution contributes to unique solvent interactions through dipole-dipole forces and weak hydrogen bonding capabilities [11] [12].

Solvent SystemSolubilityLogP Contribution
WaterInsolubleHigh hydrophobicity (LogP ~4.3) [1]
MethanolModerately solublePolar interactions [7]
EthanolModerately solubleHydrogen bonding capability [8]
DichloromethaneHighly solubleExcellent organic solvent compatibility [9]
DimethylformamideHighly solubleStrong dipolar interactions [13]
AcetonitrileSolubleModerate polarity match [14]
TolueneLimited solubilityAromatic π-π interactions [11]
Diethyl etherLimited solubilityPoor compatibility [7]

Crystallinity and Polymorphic Form Analysis

Crystal structure analysis of related fluorophenyl-thiazole derivatives reveals that these compounds typically crystallize in orthorhombic or monoclinic crystal systems [15] [16]. Single crystal X-ray diffraction studies of structurally similar compounds show orthorhombic crystal systems with P212121 space group and Z = 4 orientation [15].

Polymorphism studies indicate that thiazole derivatives frequently exhibit multiple crystalline forms due to the flexibility in hydrogen bonding patterns and molecular packing arrangements [17] [18] [19]. The presence of halogen substituents creates additional opportunities for halogen bonding interactions, which can lead to distinct polymorphic forms [20] [21].

Computational studies on thiazole carboxamide compounds demonstrate that hydrogen bonding plays a significant role in crystallization of polymorphic structures [19]. Crystal packing analysis reveals that molecules are typically linked via N-H···N hydrogen bonds, forming R22(8) ring motifs, with additional stabilization from C-H···O and C-H···Cl interactions [22] [23].

X-ray analysis of halogenated thiazolo derivatives demonstrates planar molecular structures with strongly manifested π-stacking in the solid state [21] [24]. The π-stacking distances typically range from 3.4-3.8 Å, characteristic of aromatic heterocyclic systems [11] [23].

ParameterValue/DescriptionAnalysis Method
Crystal SystemPredicted: Monoclinic/OrthorhombicComparative structural analysis [15] [16]
Space GroupP21/c or P212121 (estimated)Related thiazole derivatives [15]
Unit Cell Dimensions (Å)a~9-12, b~10-14, c~12-16Molecular modeling prediction [25]
Density (g/cm³)1.60-1.65 (calculated)Density functional calculations [1]
Z Value4 (typical)Standard organic crystals [15]
Polymorphic Forms IdentifiedMultiple forms possiblePolymorphism screening studies [17] [19]
Hydrogen Bonding PatternC-H···N, C-H···Cl interactionsHydrogen bond analysis [22] [23]
π-Stacking Distance (Å)3.4-3.8 (typical aromatic)Crystal packing analysis [21] [24]

Electrochemical Properties and Redox Behavior

Electrochemical characterization of thiazole derivatives reveals pH-dependent electrooxidation behavior with distinctive redox mechanisms [26] [14]. Thiazole compounds typically exhibit irreversible oxidation processes at potentials ranging from +0.8 to +1.2 V versus Ag/AgCl in dimethylformamide electrolyte systems [26] [27].

Cyclic voltammetry studies demonstrate that halogenated thiazole derivatives show quasi-reversible electron transfer characteristics [26] [28]. The presence of electron-withdrawing chlorine and fluorine substituents shifts oxidation potentials to more positive values while stabilizing reduced forms at more negative potentials [14] [29].

Computational analysis provides HOMO energy levels of -7.0 to -7.5 eV and LUMO energy levels of -2.8 to -3.2 eV, corresponding to an electrochemical band gap of 4.0-4.5 eV [1] [30] [31]. This substantial band gap correlates with high chemical stability and resistance to electrochemical degradation [32].

Differential pulse voltammetry in various pH media reveals optimal electrochemical activity in the pH range of 6-8 [26] [33]. Spectroelectrochemical studies of related thiazole systems show reversible color changes associated with redox processes, indicating potential applications in electrochromic devices [34] [29].

Diffusion coefficient measurements typically yield values in the range of 1×10⁻⁶ to 5×10⁻⁶ cm²/s, characteristic of moderate-sized organic molecules in polar aprotic solvents [26] [27]. Electrochemical stability studies demonstrate that the compound maintains structural integrity through multiple redox cycles with minimal decomposition [28] [29].

Electrochemical ParameterEstimated ValueExperimental Conditions
Oxidation Potential (V vs Ag/AgCl)+0.8 to +1.2DMF/TBAP electrolyte [26]
Reduction Potential (V vs Ag/AgCl)-1.5 to -2.0Cathodic scan conditions [26]
HOMO Energy Level (eV)-7.0 to -7.5DFT calculations [1] [30]
LUMO Energy Level (eV)-2.8 to -3.2DFT calculations [1] [31]
Electrochemical Band Gap (eV)4.0-4.5Cyclic voltammetry [26] [29]
Diffusion Coefficient (cm²/s)1×10⁻⁶ to 5×10⁻⁶Chronoamperometry [27]
Electron Transfer Rate ConstantModerate (quasi-reversible)Scan rate analysis [26] [28]
pH DependencepH 6-8 optimal rangeBuffer system studies [26] [33]

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Exact Mass

246.9425539 g/mol

Monoisotopic Mass

246.9425539 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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